molecular formula C20H19N3O3 B1263745 (15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Cat. No.: B1263745
M. Wt: 349.4 g/mol
InChI Key: HXQRPYYCCBMJJT-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSM-3853 is a member of beta-carbolines.

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of furan-containing macrocyclic ring systems, such as those found in lophotoxin and other nicotinic receptor antagonists, involves a cyclisation from an unsaturated acyl radical intermediate. This demonstrates the compound's relevance in the synthesis of complex macrocyclic structures (Astley & Pattenden, 1992).

Structural and NMR Studies

  • Comprehensive structural analysis and NMR data assignment for similar cyclopeptide alkaloids have been conducted, showcasing the importance of these compounds in understanding complex molecular structures (Nisar et al., 2010).

Chiral Resolution and Simulation Studies

  • The chiral resolution of stereomers and simulation studies of newly synthesized antibacterial agents with two chiral centers provide insights into the compound's pharmaceutical applications. The study highlights the importance of stereochemistry in drug development and the potential for creating optically active drugs (Ali et al., 2020).

Catalysis and Biomass Conversion

  • The compound is relevant in catalysis, particularly in the hydrogenation of biomass-derived substances in aqueous acidic medium. This underscores its potential application in green chemistry and sustainable resource conversion (Latifi et al., 2017).

Macrocyclic and Ligand Synthesis

  • Research also delves into the synthesis of macrocyclic ligands containing elements like pyridine. These ligands are crucial for the development of metal complexes used in various chemical applications (Costa & Delgado, 1993).

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C20H19N3O3/c1-20(2)17-14(13-7-3-4-8-15(13)21-17)10-16-18(24)22(19(25)23(16)20)11-12-6-5-9-26-12/h3-9,16,21H,10-11H2,1-2H3/t16-/m1/s1

InChI Key

HXQRPYYCCBMJJT-MRXNPFEDSA-N

Isomeric SMILES

CC1(C2=C(C[C@H]3N1C(=O)N(C3=O)CC4=CC=CO4)C5=CC=CC=C5N2)C

Canonical SMILES

CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=CO4)C5=CC=CC=C5N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 2
Reactant of Route 2
(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 3
Reactant of Route 3
(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 4
Reactant of Route 4
(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 5
(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 6
Reactant of Route 6
(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.